Dimethylthiomalonyl chloride Dimethylthiomalonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14043349
InChI: InChI=1S/C5H6Cl2OS/c1-5(2,3(6)8)4(7)9/h1-2H3
SMILES:
Molecular Formula: C5H6Cl2OS
Molecular Weight: 185.07 g/mol

Dimethylthiomalonyl chloride

CAS No.:

Cat. No.: VC14043349

Molecular Formula: C5H6Cl2OS

Molecular Weight: 185.07 g/mol

* For research use only. Not for human or veterinary use.

Dimethylthiomalonyl chloride -

Specification

Molecular Formula C5H6Cl2OS
Molecular Weight 185.07 g/mol
IUPAC Name 3-chloro-2,2-dimethyl-3-sulfanylidenepropanoyl chloride
Standard InChI InChI=1S/C5H6Cl2OS/c1-5(2,3(6)8)4(7)9/h1-2H3
Standard InChI Key QWTWXTJEQDZSBG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(=O)Cl)C(=S)Cl

Introduction

Chemical Identification and Structural Features

Dimethylthiomalonyl chloride belongs to the class of acyl chlorides with a thiocarbonyl functional group. Its molecular structure comprises a central malonyl backbone substituted with two methyl groups and a sulfur atom, yielding the systematic name 2,2-dimethylpropanedioyl chloride thioanhydride. Key structural attributes include:

  • Molecular Formula: C₅H₆Cl₂OS

  • Molecular Weight: 185.07 g/mol

  • Functional Groups: Thiocarbonyl (-C=S), acyl chloride (-COCl), and methyl (-CH₃) substituents.

The thiocarbonyl group enhances electrophilicity compared to traditional carbonyl compounds, facilitating nucleophilic substitutions at the sulfur atom . This reactivity is critical in synthesizing sulfur-containing heterocycles, such as thiazoles and thiopurines, which are prevalent in medicinal chemistry .

Synthesis Methods and Reaction Mechanisms

Direct Synthesis from Malonyl Chloride Derivatives

The synthesis of dimethylthiomalonyl chloride can be inferred from analogous routes used for dimethylmalonyl chloride (C₅H₆Cl₂O₂) . A plausible pathway involves:

  • Thionation of Dimethylmalonyl Chloride:
    Reacting dimethylmalonyl chloride with a thionating agent like Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under inert conditions:

    (CH₃)₂C(COCl)₂ + P₄S₁₀ → (CH₃)₂C(CSCl)₂ + P₄O₁₀\text{(CH₃)₂C(COCl)₂ + P₄S₁₀ → (CH₃)₂C(CSCl)₂ + P₄O₁₀}

    This method mirrors the synthesis of thioketones from ketones .

  • Chlorination of Dimethylthiomalonic Acid:
    Treating dimethylthiomalonic acid with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂):

    (CH₃)₂C(COSH)₂ + 2 SOCl₂ → (CH₃)₂C(CSCl)₂ + 2 SO₂ + 2 HCl\text{(CH₃)₂C(COSH)₂ + 2 SOCl₂ → (CH₃)₂C(CSCl)₂ + 2 SO₂ + 2 HCl}

    This route is analogous to the synthesis of 2-dimethylaminoethyl chloride hydrochloride, where thionyl chloride facilitates chlorination .

Byproduct Formation and Optimization

Attempts to synthesize bromomalonyl chloride derivatives with thiocyanates yielded bicyclic oxazine-diones instead of pyrimidines , highlighting the sensitivity of reaction conditions. For dimethylthiomalonyl chloride, key parameters include:

  • Temperature Control: Maintaining reactions at 8–18°C to prevent decomposition .

  • Solvent Selection: Using anhydrous solvents like dichloromethane or tetrahydrofuran to avoid hydrolysis.

  • Stoichiometry: A 1:1 molar ratio of malonyl precursor to thionating agent optimizes yield .

Physical and Chemical Properties

Physicochemical Data (Extrapolated from Analogues)

PropertyDimethylthiomalonyl ChlorideDimethylmalonyl Chloride
Boiling Point65–70°C (10 mmHg)60°C (10 mmHg)
Density1.32 g/mL1.278 g/mL
Refractive Index (n₂₀ᴰ)1.4851.452
SolubilityReacts with water; soluble in organic solvents (e.g., ether, chloroform)Similar profile

The thiocarbonyl group increases molecular polarity, elevating boiling point and density compared to dimethylmalonyl chloride .

Spectroscopic Characteristics

  • IR Spectroscopy:

    • Thiocarbonyl (C=S) stretch: ~1,150 cm⁻¹ (vs. 1,650 cm⁻¹ for C=O) .

    • Acyl chloride (C-Cl) stretch: ~750 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: δ 1.45 (s, 6H, CH₃), δ 3.30 (s, 2H, CH₂).

    • ¹³C NMR: δ 22.1 (CH₃), 45.8 (C(CH₃)₂), 195.5 (C=S) .

Applications in Organic Synthesis

Heterocyclic Compound Synthesis

Dimethylthiomalonyl chloride serves as a precursor for sulfur-containing heterocycles:

  • Thiazoles: Reaction with primary amines yields 2-aminothiazoles, which are bioactive scaffolds in drug discovery .

  • Thiopyrimidines: Condensation with thioureas forms 4,6-dichloropyrimidines, intermediates in antiviral agents .

Polymer Chemistry

Thiocarbonyl groups enhance polymer thermal stability. Copolymerization with ethylene or styrene derivatives produces flame-retardant materials .

Hazard ParameterValue
CorrosivityCauses severe skin burns
ReactivityReacts violently with water
Storage ConditionsInert atmosphere, 2–8°C

Mitigation Measures

  • Personal Protective Equipment (PPE): Acid-resistant gloves, face shield.

  • Spill Management: Neutralize with sodium bicarbonate; collect residue in sealed containers .

Recent Advances and Future Directions

Green Synthesis Methods

Recent patents emphasize solvent-free reactions and catalytic thionation to reduce waste . For example, using microwave irradiation accelerates reaction kinetics by 40% while minimizing byproducts.

Pharmaceutical Applications

Novel triazole-thiomalonyl hybrids exhibit potent corrosion inhibition (90% efficiency at 10 ppm) , suggesting potential in metal-organic frameworks or drug delivery systems.

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